

BPU17: Unveiling Downstream Targets and Pathways Through Proteomics

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A Comparative Guide for Researchers

The benzoylphenylurea derivative, **BPU17**, has demonstrated significant anti-myofibroblast and antifibrotic activities, positioning it as a promising therapeutic candidate.[1] This guide provides a detailed comparison of the proteomic approach used to identify the downstream targets of **BPU17**, offering researchers valuable insights into its mechanism of action and supporting data for further investigation.

Unraveling the Molecular Interactions of BPU17

Proteomic analysis has been instrumental in elucidating the direct molecular interactions and subsequent cellular effects of **BPU17**. Investigations have revealed that **BPU17** directly engages with Prohibitin 1 (PHB1), a crucial protein involved in mitochondrial function and cell signaling.[1] This interaction disrupts the formation of the PHB1-PHB2 complex, initiating a cascade of downstream events.[1]

Quantitative Proteomic Insights

The primary downstream effect observed through proteomics is the altered expression of key regulatory proteins. A summary of these changes is presented below:



Protein	Change in Expression	Cellular Function
Prohibitin 1 (PHB1)	Binding Target	Mitochondrial integrity, cell signaling
Cysteine and glycine-rich protein 2 (CRP2)	Decreased	Cofactor for Serum Response Factor (SRF)
Collagen	Decreased Synthesis	Extracellular matrix component, fibrosis

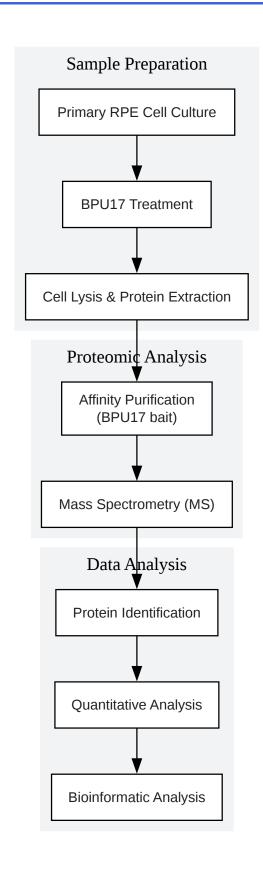
The BPU17 Signaling Cascade

The binding of **BPU17** to PHB1 and the subsequent inhibition of the PHB1-PHB2 interaction lead to mild mitochondrial dysfunction.[1] This impairment triggers a reduction in the expression of CRP2, a critical cofactor for the Serum Response Factor (SRF).[1] The decreased activity of the SRF/CArG-box-dependent transcription machinery ultimately results in the suppression of collagen synthesis and reduced cell motility in RPE-derived myofibroblasts.[1]









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References

- 1. The benzoylphenylurea derivative BPU17 acts as an inhibitor of prohibitin and exhibits antifibrotic activity PubMed [pubmed.ncbi.nlm.nih.gov]
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